molecular formula C8H7ClN4O2S B2746459 4-(1-Methyl-1,2,3,4-tetrazol-5-yl)benzenesulfonyl chloride CAS No. 1291491-80-9

4-(1-Methyl-1,2,3,4-tetrazol-5-yl)benzenesulfonyl chloride

Cat. No. B2746459
CAS RN: 1291491-80-9
M. Wt: 258.68
InChI Key: OGEUSIJZIZGXHJ-UHFFFAOYSA-N
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Description

4-(1-Methyl-1,2,3,4-tetrazol-5-yl)benzenesulfonyl chloride, commonly known as MTSC, is a chemical compound that has been widely used in scientific research. It is a versatile reagent that can be used for the synthesis of various organic compounds. MTSC has also been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Scientific Research Applications

Friedel-Crafts Sulfonylation

Friedel-Crafts sulfonylation, a key reaction in organic synthesis, involves the use of 4-methyl benzenesulfonyl chloride for the sulfonylation of benzene and its derivatives. This process, facilitated by 1-butyl-3-methylimidazolium chloroaluminate ionic liquids, significantly enhances reactivity and yields of diaryl sulfones under ambient conditions. The Lewis acidity of the ionic liquid plays a crucial role, with Al NMR spectroscopy providing insights into the reaction mechanism, including the interaction between Lewis acidic species and the formed HCl during the reaction (S. Nara, J. Harjani, M. Salunkhe, 2001).

Structural and Kinetic Studies

Research into sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride has advanced understanding of these compounds' molecular-electronic structure, crystalline form, and kinetic behavior. Studies involving X-ray diffraction and ab initio quantum-chemical calculations have provided detailed characterizations and insights into their reactivity, especially in substitution reactions in aqueous solutions. These findings contribute to a broader comprehension of their chemical properties and potential applications (L. Rublova, B. Zarychta, V. Olijnyk, B. Mykhalichko, 2017).

Hydrogen-Bonding Patterns

The study of hydrogen-bonding patterns in related sulfonamide compounds underscores the importance of non-covalent interactions in determining the structural and physical properties of these molecules. For instance, 4-[(5-methylisoxazol-3-yl)aminosulfonyl]anilinium chloride showcases the role of hydrogen bonds in stabilizing molecular structures, which has implications for the design and development of new materials with tailored properties (A. Subashini, P. Muthiah, G. Bocelli, A. Cantoni, 2007).

Photodynamic Therapy Applications

The development of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has demonstrated potential applications in photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, making them candidates for cancer treatment through Type II photodynamic mechanisms (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).

Solvolysis and Nucleophilicity Studies

The solvolysis of benzenesulfonyl chlorides, including studies on solvent nucleophilicity and ionizing power, provides fundamental insights into reaction mechanisms, specifically highlighting a concerted bimolecular displacement mechanism. Such studies are crucial for understanding the reactivity and designing new compounds with desirable solubility and reactivity profiles (D. N. Kevill, M. J. D’Souza, 1999).

properties

IUPAC Name

4-(1-methyltetrazol-5-yl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4O2S/c1-13-8(10-11-12-13)6-2-4-7(5-3-6)16(9,14)15/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGEUSIJZIZGXHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)C2=CC=C(C=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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